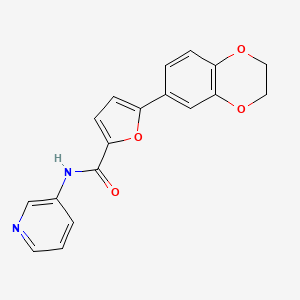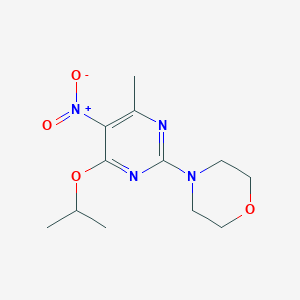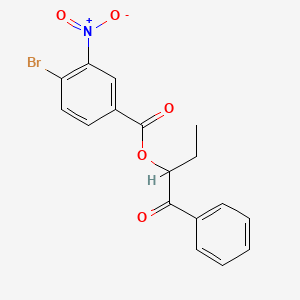
5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-pyridin-3-yl-2-furamide
Übersicht
Beschreibung
5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-pyridin-3-yl-2-furamide is a synthetic compound that has been studied for its potential therapeutic applications. This compound is also known as GSK1016790A and has been found to modulate the activity of a specific ion channel in the body.
Wirkmechanismus
The mechanism of action of 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-pyridin-3-yl-2-furamide involves the modulation of the activity of the TRPV4 ion channel. This compound acts as a potent and selective agonist of this ion channel, causing an increase in its activity. This increase in activity leads to various physiological effects, including the sensation of warmth and pain relief.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are primarily related to its modulation of the TRPV4 ion channel. This compound has been found to increase the activity of this ion channel, leading to various physiological effects. These effects include the sensation of warmth, pain relief, and regulation of body temperature.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-pyridin-3-yl-2-furamide in lab experiments include its potency and selectivity for the TRPV4 ion channel. This compound has been found to be a potent and selective agonist of this ion channel, making it an ideal tool for studying its physiological effects. However, the limitations of using this compound in lab experiments include its potential toxicity and limited solubility in water.
Zukünftige Richtungen
There are several future directions for research on 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-pyridin-3-yl-2-furamide. One direction is to study its potential therapeutic applications in various diseases, including pain, inflammation, and osteoarthritis. Another direction is to study its potential as a tool for studying the TRPV4 ion channel and its physiological effects. Additionally, further research is needed to understand the potential toxicity and side effects of this compound.
Wissenschaftliche Forschungsanwendungen
5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-pyridin-3-yl-2-furamide has been studied for its potential therapeutic applications. It has been found to modulate the activity of the transient receptor potential vanilloid 4 (TRPV4) ion channel. This ion channel is involved in various physiological processes, including pain sensation, regulation of body temperature, and maintenance of cellular osmotic balance.
Eigenschaften
IUPAC Name |
5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-pyridin-3-ylfuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O4/c21-18(20-13-2-1-7-19-11-13)16-6-5-14(24-16)12-3-4-15-17(10-12)23-9-8-22-15/h1-7,10-11H,8-9H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRSNVWPFGSOKMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=CC=C(O3)C(=O)NC4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-[3-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B3970787.png)


![2-[4-(1-isopropyl-4-piperidinyl)-1-piperazinyl]ethanol ethanedioate (salt)](/img/structure/B3970826.png)
![4-[1-(3-methoxybenzoyl)-4-piperidinyl]-2,6-dimethylmorpholine oxalate](/img/structure/B3970832.png)
![N-[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]-N-phenylmethanesulfonamide](/img/structure/B3970840.png)

![N-(4-{[(4-chlorophenyl)amino]sulfonyl}phenyl)-4-methyl-3-nitrobenzenesulfonamide](/img/structure/B3970859.png)
![1-(2-methoxyphenyl)-4-[1-(3-phenoxybenzyl)-4-piperidinyl]piperazine](/img/structure/B3970860.png)

![1-[1-(2-nitrobenzyl)-4-piperidinyl]-4-phenylpiperazine oxalate](/img/structure/B3970878.png)